molecular formula C19H24N4O3S B2606561 N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1031989-13-5

N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2606561
CAS No.: 1031989-13-5
M. Wt: 388.49
InChI Key: OVLAGUFUUPXWLD-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a piperidinyl group, and a pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 3,5-Dimethoxyphenyl Acetic Acid: This can be achieved through the methoxylation of phenylacetic acid using methanol and a suitable catalyst.

    Formation of the Piperidinyl Pyrimidine Intermediate: This involves the reaction of piperidine with a pyrimidine derivative under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the 3,5-dimethoxyphenyl acetic acid with the piperidinyl pyrimidine intermediate using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl or pyrimidinyl moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in disease pathways.

    Receptor Interaction: Binding to specific receptors on cell surfaces, leading to altered cellular signaling and responses.

    Pathway Modulation: Affecting various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and have been studied for their anticancer activities.

    Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups have been explored for their biological activities.

    Piperidinyl Pyrimidine Derivatives: These compounds are known for their potential therapeutic applications.

Uniqueness

N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-25-15-8-14(9-16(10-15)26-2)22-18(24)12-27-19-11-17(20-13-21-19)23-6-4-3-5-7-23/h8-11,13H,3-7,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLAGUFUUPXWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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